2-Bromo-4-methyl-3-thiophenecarboxylic acid
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Overview
Description
2-Bromo-4-methyl-3-thiophenecarboxylic acid is an organobromine compound with the molecular formula C6H5BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-3-thiophenecarboxylic acid typically involves the bromination of 4-methyl-3-thiophenecarboxylic acid. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like crystallization and recrystallization are often used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-3-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Catalysts for Coupling Reactions: Palladium-based catalysts, such as palladium acetate.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Oxidation Products: Thiophene sulfoxides and sulfones.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-4-methyl-3-thiophenecarboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Materials Science: It can be used in the preparation of conjugated polymers for electronic and optoelectronic applications.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-3-thiophenecarboxylic acid depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the thiophene ring and another aromatic ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 4-position.
4-Bromo-3-thiophenecarboxylic acid: Similar structure but lacks the methyl group at the 2-position.
3-Methyl-2-thiophenecarboxylic acid: Similar structure but lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the methyl group in 2-Bromo-4-methyl-3-thiophenecarboxylic acid makes it unique
Properties
Molecular Formula |
C6H5BrO2S |
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Molecular Weight |
221.07 g/mol |
IUPAC Name |
2-bromo-4-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
UZGAFXRKFGZBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)Br |
Origin of Product |
United States |
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